N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide
Overview
Description
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorobenzamide group attached to a tetrahydrofuran ring, which includes two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2,5-dioxotetrahydrofuran. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide
- N-(2,5-Dioxotetrahydro-3-furanyl)-4-methoxybenzamide
- N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-7-3-1-6(2-4-7)10(15)13-8-5-9(14)17-11(8)16/h1-4,8H,5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYOHIYNGQUJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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